molecular formula C14H12Cl2FNO3 B7768742 methyl (Z)-3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)prop-2-enoate

methyl (Z)-3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)prop-2-enoate

Cat. No.: B7768742
M. Wt: 332.2 g/mol
InChI Key: YCDBNUJZSAFBIY-TWGQIWQCSA-N
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Description

The compound with the identifier “methyl (Z)-3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)prop-2-enoate” is a chemical entity with specific properties and applications. This compound is known for its unique structure and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)prop-2-enoate involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step is carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized processes that ensure efficiency and cost-effectiveness. This involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is then purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl (Z)-3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophilic or electrophilic reagents are used, often in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

methyl (Z)-3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)prop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds, contributing to the development of new materials and chemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development or as a diagnostic tool.

    Industry: this compound is used in various industrial processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which methyl (Z)-3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)prop-2-enoate exerts its effects involves specific molecular targets and pathways. It interacts with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism depends on the compound’s structure and the context in which it is used. For example, it may inhibit enzyme activity, modulate receptor function, or alter gene expression.

Properties

IUPAC Name

methyl (Z)-3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2FNO3/c1-21-14(20)9(6-18-7-2-3-7)13(19)8-4-12(17)11(16)5-10(8)15/h4-7,18H,2-3H2,1H3/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDBNUJZSAFBIY-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1CC1)C(=O)C2=CC(=C(C=C2Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1CC1)/C(=O)C2=CC(=C(C=C2Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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